molecular formula C8H15NO2 B2913913 N-cyclopentyl-2-methoxyacetamide CAS No. 392308-24-6

N-cyclopentyl-2-methoxyacetamide

Cat. No.: B2913913
CAS No.: 392308-24-6
M. Wt: 157.213
InChI Key: BLMAIVKQGZKSBC-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-methoxyacetamide is a chemical compound of interest in synthetic and medicinal chemistry research. Its structure, featuring a cyclopentyl group attached to a methoxyacetamide backbone, makes it a valuable intermediate or building block for the synthesis of more complex molecules. Researchers investigate its potential application as a precursor in the development of pharmacologically active compounds . The methoxyacetamide functional group is a notable structural motif found in various studied compounds, including certain classes of ligands . As a research chemical, it serves as a key starting material in organic synthesis and method development, facilitating the exploration of novel chemical spaces. This product is provided as is, and buyers assume responsibility to confirm its identity and/or purity. It is intended for research and laboratory use only by qualified professionals. All sales are final.

Properties

IUPAC Name

N-cyclopentyl-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-6-8(10)9-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMAIVKQGZKSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-methoxyacetamide typically involves the reaction of cyclopentylamine with methoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-2-methoxyacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-methoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several chloro-substituted acetamides, such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide), are used as herbicides . Key differences include:

  • Substituent Position : N-Cyclopentyl-2-methoxyacetamide lacks the chloro and aromatic groups present in these herbicides, which are critical for their herbicidal activity.

Pharmacologically Active Acetamides

  • Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide): A synthetic opioid with a complex structure featuring a piperidine ring and phenyl groups. Unlike this compound, this compound’s psychoactivity arises from its opioid receptor binding, driven by the piperidinyl and phenethyl moieties .
  • N-(3-Amino-4-methoxyphenyl)acetamide: This derivative, used in laboratory research, has an aromatic amino-methoxy substitution. The cyclopentyl group in this compound likely reduces aromatic ring-mediated toxicity but may increase metabolic stability .

Sulfur-Containing Analogues

  • 2-(Cyclopentylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide: The thioether linkage and butynyl chain in this compound contrast with the methoxy and cyclopentyl groups in this compound, highlighting differences in electronic properties and steric effects .

Anti-Inflammatory and Analgesic Derivatives

Substituted phenoxy acetamides, such as N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide, exhibit anti-inflammatory activity. The bicyclic substituent in these compounds suggests that bulky groups on the nitrogen atom enhance binding to inflammatory targets, a property that may extend to this compound due to its cyclopentyl group .

Biological Activity

N-cyclopentyl-2-methoxyacetamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound can be synthesized through the reaction of cyclopentylamine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures (0-5°C) to control exothermic reactions. The molecular formula for this compound is C11H17NO2C_{11}H_{17}NO_2, with a molecular weight of approximately 197.26 g/mol.

Synthetic Route Overview

StepReagentsConditions
1Cyclopentylamine + Methoxyacetyl chloride0-5°C, triethylamine as base
2Reaction completionStirring until product formation

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly antimicrobial and anti-inflammatory properties. These effects are attributed to its interaction with specific molecular targets, including receptors and enzymes.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against a range of bacterial strains. For instance, it has shown effective inhibition against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

The compound's anti-inflammatory activity has been assessed through various assays measuring cytokine production and inflammatory mediator release. Notably, it appears to modulate pathways involving tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

This compound likely exerts its biological effects through several mechanisms:

  • Receptor Binding: The compound may bind to specific receptors involved in pain and inflammation pathways, leading to reduced inflammatory responses.
  • Enzyme Inhibition: It could inhibit enzymes that contribute to inflammatory processes, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in treating inflammatory diseases and infections.

Study Overview

StudyObjectiveFindings
Hassanien et al. (2021) Evaluate binding affinity to opioid receptorsReported binding affinity of 17 nM at µ-opioid receptor
Eshleman et al. (2021) Assess potency compared to fentanylFound EC50 values indicating lower potency than fentanyl
Mardal et al. (2021) Analyze metabolic pathwaysIdentified major metabolites after incubation with liver microsomes

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundStructure FeaturesBiological Activity
N-methylacetamideLacks cyclopentyl groupMinimal biological activity
N-cyclopentylacetamideSimilar structureModerate activity
This compoundCyclopentyl + methoxy groupsSignificant antimicrobial & anti-inflammatory activity

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